N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide
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Overview
Description
N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Formation of the But-2-ynamide Moiety: The but-2-ynamide group can be synthesized through the reaction of propargylamine with acyl chlorides or anhydrides.
Coupling of the Indole and But-2-ynamide Moieties: The final step involves coupling the indole moiety with the but-2-ynamide moiety using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide is unique due to its specific structural features, including the but-2-ynamide group, which imparts distinct chemical and biological properties . This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-4-7-15(19)17-10-11-18-12-16(2,3)13-8-5-6-9-14(13)18/h5-6,8-9H,10-12H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVWHXDRLPMDSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1CC(C2=CC=CC=C21)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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